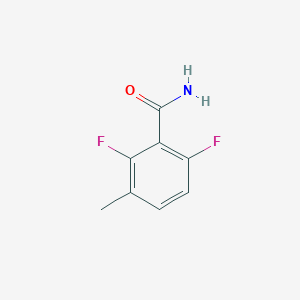

2,6-Difluoro-3-methylbenzamide

Übersicht

Beschreibung

2,6-Difluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-methylbenzamide typically involves the fluorination of 3-methylbenzamide. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the nitration of toluene to form 3-nitrotoluene, followed by reduction to 3-aminotoluene. Subsequent acylation with a suitable acyl chloride yields 3-methylbenzamide, which is then fluorinated to produce the final compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

Substitution: The fluorine atoms in this compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 2,6-Difluoro-3-methylbenzoic acid.

Reduction: 2,6-Difluoro-3-methylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the difluorobenzamide motif. For instance, 2,6-difluoro-3-methoxybenzamide has been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. This inhibition is linked to its molecular conformation, which allows for stronger interactions with key residues in the allosteric pocket of the protein . The fluorination enhances the compound's ability to adopt a non-planar conformation, increasing its efficacy against bacterial strains such as Staphylococcus aureus.

Case Study: FtsZ Inhibition

A conformational analysis and molecular docking study indicated that 2,6-difluoro-3-methoxybenzamide exhibits stronger hydrophobic interactions with FtsZ compared to its non-fluorinated counterpart. This suggests that fluorinated compounds can be designed for improved antibacterial activity . The compound PC790123 serves as a reference in these studies, demonstrating promising results in inhibiting bacterial growth.

Agricultural Chemicals

Production Intermediate

2,6-Difluoro-3-methylbenzamide serves as an important intermediate in the synthesis of agricultural chemicals. Its production process involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide and sodium hydroxide as a catalyst. This method yields a high purity product (99%) with minimal environmental impact due to its mild reaction conditions . The compound's structure makes it suitable for developing herbicides and pesticides that require specific chemical properties for effectiveness.

Material Science

Liquid Crystal Applications

The compound is also utilized in the development of liquid crystal materials due to its unique electronic properties. Fluorinated compounds like this compound are known for their stability and rigidity, making them ideal candidates for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) . The incorporation of fluorine atoms enhances the electronic characteristics of these materials, improving their performance in display technologies.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2,6-Difluorobenzamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

3-Methylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties and applications.

2,6-Dichloro-3-methylbenzamide:

Uniqueness: 2,6-Difluoro-3-methylbenzamide is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2,6-Difluoro-3-methylbenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound (CHFNO) is characterized by the presence of two fluorine atoms at the 2 and 6 positions relative to the amide group on a methyl-substituted benzene ring. This unique substitution pattern enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity and selectivity towards these targets. Research indicates that it may inhibit enzyme activity or modulate receptor function, which leads to various biological effects .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus). The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Strain | MIC (µg/mL) |

|---|---|

| ATCC29213 (Methicillin-sensitive S. aureus) | 8 |

| SF8300 (Methicillin-resistant S. aureus) | 256 |

| ST20171643 (Daptomycin-resistant S. aureus) | 256 |

The compound's effectiveness is attributed to its ability to bind to the allosteric site of the FtsZ protein, crucial for bacterial cell division .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Its structural modifications allow for enhanced interactions with cancer-related targets. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other benzamide derivatives. A comparison with similar compounds highlights its enhanced biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzamide | Lacks methyl group | Lower reactivity |

| 3-Methylbenzamide | Lacks fluorine atoms | Different pharmacokinetics |

| 2,6-Dichloro-3-methylbenzamide | Chlorine instead of fluorine | Reduced lipophilicity |

The presence of both fluorine atoms and a methyl group in this compound contributes to its distinct chemical reactivity and biological properties .

Case Studies

Recent studies have focused on the optimization of compounds based on the difluorobenzamide scaffold for enhanced pharmacological profiles. For instance, modifications aimed at increasing aqueous solubility while maintaining metabolic stability have been explored. These studies indicate that introducing polar functionalities can significantly improve the compound's efficacy against various pathogens while minimizing toxicity .

Eigenschaften

IUPAC Name |

2,6-difluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFLDSNCRFCSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305260 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-36-4 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.